molecular formula C8H4Cl2N2 B1311253 2,5-Dichloroquinoxaline CAS No. 55687-05-3

2,5-Dichloroquinoxaline

Cat. No. B1311253
CAS RN: 55687-05-3
M. Wt: 199.03 g/mol
InChI Key: UMVYPMIZWHTLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloroquinoxaline is a derivative of quinoxaline . Quinoxalines are important biological agents with several pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .


Synthesis Analysis

The synthesis of 2,5-Dichloroquinoxaline involves heating 5-chloroquinoxalin-2 (1H)-one to 90° C in phosphorus oxychloride for 3 hours. The reaction is then poured onto ice and extracted with ethyl acetate. The organic extracts are combined, dried, filtered, and the solvent removed to give a dark brown solid. This material is adsorbed onto silica and purified by column chromatography, eluding with a gradient of 0-30% ethyl acetate in hexane to afford 2,5-dichloroquinoxaline .


Molecular Structure Analysis

The molecular formula of 2,5-Dichloroquinoxaline is C8H4Cl2N2 . The InChI code is 1S/C8H4Cl2N2/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H . The molecular weight is 199.04 g/mol .


Chemical Reactions Analysis

2,3-Dichloroquinoxaline reacts with 6-aminothiouracil in ethanol/TEA to form 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one .


Physical And Chemical Properties Analysis

2,5-Dichloroquinoxaline has a molecular weight of 199.03 g/mol . It has a topological polar surface area of 25.8 Ų . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 197.9751535 g/mol .

Scientific Research Applications

Quinoxaline and its derivatives have been a subject of extensive research due to their wide range of physicochemical and biological activities . Here are some of the fields where they are applied:

  • Organic Chemistry and Material Science : Quinoxaline scaffolds have been used for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials . The methods of application involve various synthetic strategies to decorate the quinoxaline scaffold with proper functional groups .

  • Pharmacology and Medicinal Chemistry : Quinoxalines are important biological agents with several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial activities . They have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . The methods of application involve the synthesis of quinoxaline derivatives using green chemistry and cost-effective methods .

Safety And Hazards

2,5-Dichloroquinoxaline is toxic if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Future Directions

Quinoxalines have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

properties

IUPAC Name

2,5-dichloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVYPMIZWHTLFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443388
Record name 2,5-dichloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloroquinoxaline

CAS RN

55687-05-3
Record name 2,5-Dichloroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55687-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-dichloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloroquinoxaline
Reactant of Route 2
2,5-Dichloroquinoxaline
Reactant of Route 3
Reactant of Route 3
2,5-Dichloroquinoxaline
Reactant of Route 4
Reactant of Route 4
2,5-Dichloroquinoxaline
Reactant of Route 5
Reactant of Route 5
2,5-Dichloroquinoxaline
Reactant of Route 6
2,5-Dichloroquinoxaline

Citations

For This Compound
3
Citations
CW Brown - 1953 - search.proquest.com
… Both the decomposition product and the synthetic material geve 2 :5-dichloroquinoxaline, mp, 145-140, by reaction for 15 minutes with phosphorus pentachloride at 160, decomposition …
Number of citations: 0 search.proquest.com
ST Hazeldine, L Polin, J Kushner… - Journal of medicinal …, 2001 - ACS Publications
2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469) is among the most highly and broadly active antitumor agents to have been evaluated in our laboratories and is …
Number of citations: 150 pubs.acs.org
S Coomar, A Penson, J Schwaller, O Abdel-Wahab… - bioRxiv, 2021 - biorxiv.org
Certain arylsulfonamides (ArSulfs) induce an interaction between the E3 ligase substrate adaptor DCAF15 and the critical splicing factor RBM39, ultimately causing its degradation. …
Number of citations: 1 www.biorxiv.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.